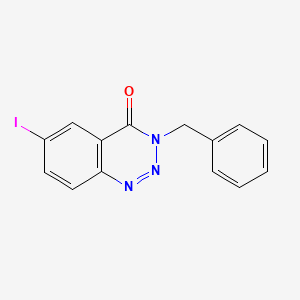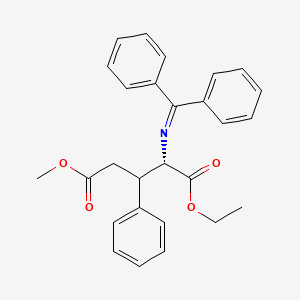![molecular formula C12H14N2O4 B15169572 tert-Butyl [(4-nitrophenyl)methylidene]carbamate CAS No. 877031-93-1](/img/structure/B15169572.png)
tert-Butyl [(4-nitrophenyl)methylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [(4-nitrophenyl)methylidene]carbamate is a chemical compound known for its applications in organic synthesis and research. It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate moiety. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl [(4-nitrophenyl)methylidene]carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 4-nitrobenzaldehyde. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [(4-nitrophenyl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl [(4-nitrophenyl)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect amine functionalities during multi-step synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl [(4-nitrophenyl)methylidene]carbamate involves its ability to form stable intermediates during chemical reactions. The tert-butyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The nitrophenyl group can participate in electron transfer processes, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the nitrophenyl group.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of the nitrophenyl group.
Phenyl carbamate: Has a phenyl group instead of the tert-butyl group.
Uniqueness
tert-Butyl [(4-nitrophenyl)methylidene]carbamate is unique due to the combination of the tert-butyl group and the nitrophenyl group, which provides both steric protection and electronic effects. This combination makes it a versatile compound in organic synthesis and research applications .
Propriétés
Numéro CAS |
877031-93-1 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
tert-butyl N-[(4-nitrophenyl)methylidene]carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-8H,1-3H3 |
Clé InChI |
VSDGQTFMUYCPDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
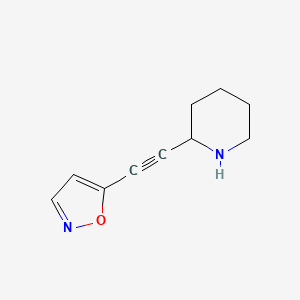
![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)

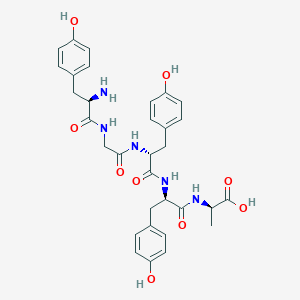

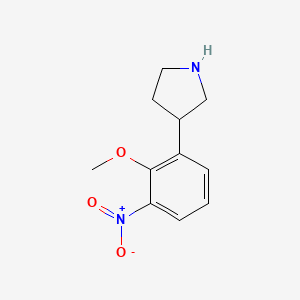

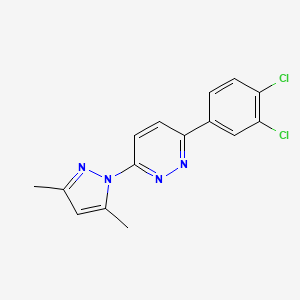
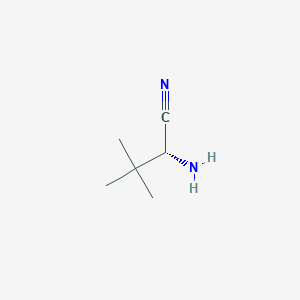
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
